Galgravin

Vue d'ensemble

Description

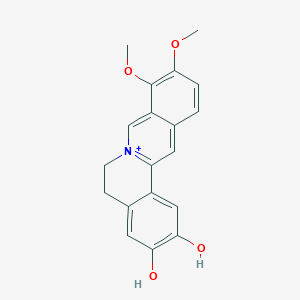

Galgravin is a natural lignan compound that has been isolated from various plant sources, including Piper kadsura. It has been the subject of research due to its diverse biological activities, which include potential therapeutic applications in the treatment of inflammation and bone-destructive diseases .

Synthesis Analysis

The synthesis of this compound has been explored through short syntheses from nitroalkenes and allylic alcohols via a new tandem anionic-radical process. This method has been shown to be effective in producing this compound, as well as other related lignans such as Veraguensin, Galbelgin, and Ganschisandrin, in a few steps, highlighting the potential for efficient production of these compounds .

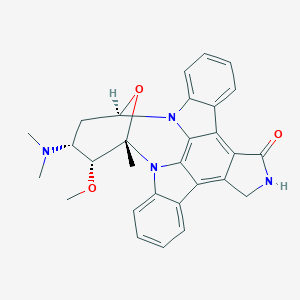

Molecular Structure Analysis

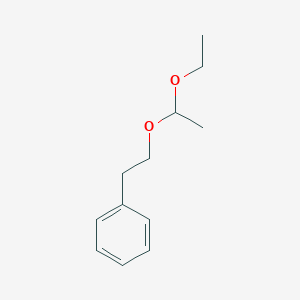

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of lignans is characterized by a diverse range of biological activities, which is attributed to their complex molecular frameworks. The synthesis methods described suggest that this compound possesses a tetrahydrofuran core, a common feature in lignans that contributes to their bioactivity .

Chemical Reactions Analysis

This compound has been shown to interact with biological systems in various ways. For instance, it has been found to suppress NF-κB activation in lipopolysaccharide (LPS)-activated macrophages, which leads to the downregulation of proinflammatory molecules such as TNF-α, IL-6, iNOS, and COX-2. This indicates that this compound can participate in chemical reactions that modulate inflammatory pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). This method provided insights into the pharmacokinetic features and bioavailability of this compound in vivo, with an oral bioavailability determined to be 8.5%. The study demonstrated that this compound is stable throughout storage and processing, with good linearity and precision in its quantification .

Relevant Case Studies

This compound has been evaluated in various biological contexts. In a study on sepsis, this compound was found to ameliorate LPS-induced endotoxemia in mice, suggesting its potential application in treating inflammation-related diseases . Another study highlighted its effects on osteoclast differentiation and function, indicating that this compound could be a novel compound for developing drugs to treat bone-destructive diseases such as osteoporosis .

Applications De Recherche Scientifique

Chemistry: Galgravin’s unique structure makes it interesting for synthetic chemistry and natural product research.

Biology: It has been investigated for its effects on neuronal survival and neurite outgrowth.

Medicine: Potential applications include anti-inflammatory therapies and neuroprotection.

Industry: Its industrial applications are still emerging.

Mécanisme D'action

- Galgravin likely exerts its effects through multiple pathways.

Molecular targets: These remain to be fully characterized, but interactions with cellular proteins are probable.

Apoptosis: This compound induces apoptosis in leukemia cells.

Safety and Hazards

Orientations Futures

Further optimization in the preparation, treatment protocol, and dosages of Galgravin is necessary to improve oral drug efficacy in future animal studies . The present study reveals the anti-inflammatory effects of this compound in mouse models and implies its potential application in inflammation diseases .

Analyse Biochimique

Biochemical Properties

Galgravin interacts with several biomolecules in biochemical reactions. It suppresses NF-κB activation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This interaction results in the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the expression of TNF-α and IL-6 in LPS-activated murine bone marrow-derived macrophages . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs . This downregulation leads to a decrease in TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound reduces the COX-2 expression in tissues, including the lung, liver, and kidney . It also reduces lung alveolar hemorrhage . These effects indicate the product’s stability and long-term effects on cellular function.

Méthodes De Préparation

- Galgravin can be synthesized through various routes, including extraction from the plant source or chemical synthesis.

Plant extraction: Isolation from involves solvent extraction followed by purification techniques.

Chemical synthesis: Although specific synthetic methods are not widely documented, researchers have explored its total synthesis.

Analyse Des Réactions Chimiques

- Galgravin undergoes various reactions:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substituent groups can be introduced.

Common reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids/bases.

Major products: The specific products depend on reaction conditions and substituents. Detailed studies are needed to elucidate these.

Comparaison Avec Des Composés Similaires

- Galgravin’s uniqueness lies in its specific structure and biological activities.

Similar compounds: While this compound is relatively rare, other lignans and phenylpropanoids share structural features.

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-DQEHQXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318613 | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-63-2 | |

| Record name | Galgravin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galgravin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galgravin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)